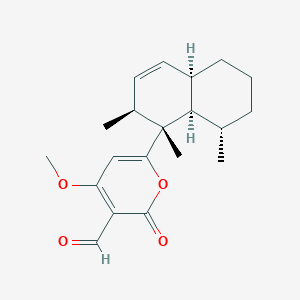
Quinazoline-6-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives has been explored through various methods. For instance, a metal-free synthesis of 2-substituted quinazolines utilizes green oxidation of o-aminobenzylamines, demonstrating an environmentally friendly approach to constructing these heterocycles with excellent atom economy (Yamamoto et al., 2022). Additionally, a palladium-catalyzed three-component reaction has been developed for synthesizing quinazolino[3,2-a]quinazolines, showcasing the versatility of transition-metal catalysis in forming complex quinazoline frameworks (Qiu, He, & Wu, 2012).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been elucidated through various spectroscopic techniques. For example, the crystal structure analysis of 6-p-dimethylaminophenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline provided insights into the conformation and electronic structure of these compounds, aiding in understanding their reactivity and interactions (Bubbly et al., 2012).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles demonstrated the ability to incorporate carbon dioxide into heterocyclic frameworks, highlighting the reactivity of quinazolines towards carbon dioxide (Patil et al., 2009).
Physical Properties Analysis
The physical properties of quinazoline-6-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies like the microwave-promoted syntheses of quinazolines from 2-aminoarylalkanone O-phenyl oximes highlight the influence of synthetic conditions on the physical properties of the resulting quinazolines (Portela-Cubillo, Scott, & Walton, 2009).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are crucial for their application in synthesis and drug design. For example, the base-promoted synthesis of 2-aryl quinazolines from 2-aminobenzylamines in water exemplifies the impact of reaction conditions on the chemical properties of quinazoline derivatives (Chatterjee, Kim, & Cho, 2018).
Wissenschaftliche Forschungsanwendungen
Allergy-Preventive Effects
Quinazoline derivatives, including tetrahydropyrrolo[2,1-b]quinazoline, have shown significant allergy-preventive activities. In a study by Ma et al. (2018), derivatives of this compound were found to be effective in preventing allergic reactions, which could contribute to the development of treatments for allergic diseases like atopic dermatitis, allergic asthma, and hay fever (Ma et al., 2018).
Antialgal and Antimicrobial Activities
Krohn et al. (2011) isolated a new quinazoline-6-carboxylic acid from Zanthoxylum rhetsa, demonstrating its antialgal and antimicrobial properties. This highlights the potential of quinazoline derivatives in treating bacterial and fungal infections (Krohn et al., 2011).
Synthesis of Quinazoline Derivatives
Hoefnagel et al. (1993) explored new synthetic routes to quinazoline derivatives, providing valuable insights into the efficient production of these compounds, which is crucial for their application in various fields (Hoefnagel et al., 1993).
Aurora A Kinase Inhibition
Quinazoline derivatives are being investigated for their potential as selective Aurora A kinase inhibitors. Elsherbeny et al. (2022) synthesized new quinazoline derivatives, identifying one with significant inhibitory activity, suggesting applications in cancer therapy (Elsherbeny et al., 2022).
Optoelectronic Material Applications
Quinazoline derivatives are gaining attention in the field of optoelectronic materials. Lipunova et al. (2018) reviewed the use of quinazoline and pyrimidine derivatives in fabricating materials for organic light-emitting diodes and colorimetric pH sensors, demonstrating the versatility of quinazoline derivatives in technological applications (Lipunova et al., 2018).
Antitumor Activity
Quinazoline derivatives show promising antitumor properties. Ravez et al. (2015) highlighted the development of quinazoline compounds as anticancer drugs, indicating their efficacy in inhibiting various cancer-related pathways (Ravez et al., 2015).
Synthesis for Antihypertensive Drugs
Quinazoline derivatives have been synthesized for use as antihypertensive drugs. Xiao-hui (2011) compared methods for synthesizing these drugs, contributing to pharmaceutical applications in cardiovascular health (Zheng Xiao-hui, 2011).
Wirkmechanismus
Target of Action
Quinazoline-6-carboxylic acid, like other quinazoline derivatives, has been found to have a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some quinazoline derivatives have been found to inhibit certain enzymes, disrupt cell division, or interfere with DNA synthesis, which could explain their anti-cancer activity .
Biochemical Pathways
Given the broad range of activities exhibited by quinazoline derivatives, it is likely that multiple pathways are affected . These could include pathways related to cell division, DNA synthesis, and enzyme activity, among others .
Pharmacokinetics
It is noted that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . This could potentially impact the bioavailability of this compound.
Result of Action
Given the known activities of quinazoline derivatives, it is likely that the compound could have effects such as inhibiting cell division, disrupting dna synthesis, or modulating enzyme activity .
Zukünftige Richtungen
Due to the pharmacological activities of quinazoline and quinazolinone scaffolds, there is great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests potential future directions in the synthesis and biological investigation of these compounds.
Biochemische Analyse
Biochemical Properties
Quinazoline-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can lead to changes in cell signaling pathways and subsequent cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For example, at lower doses, this compound may promote cell proliferation and differentiation, while at higher doses, it can induce apoptosis and inhibit cell growth . Additionally, high doses of this compound may cause toxic or adverse effects, such as organ damage and systemic toxicity . These findings underscore the importance of carefully determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism, highlighting the complex role of this compound in cellular biochemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the bioavailability and efficacy of this compound, making it essential to understand its transport and distribution properties for therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
quinazoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWABBFPTGJZEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630854 | |
| Record name | Quinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676326-53-7 | |
| Record name | Quinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinazoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering a new quinazoline-6-carboxylic acid in Zanthoxylum rhetsa?
A1: The discovery of a new this compound (compound 1) in Zanthoxylum rhetsa is significant for several reasons []. Firstly, it expands the chemical diversity of alkaloids found in this medicinal plant, known for its various pharmacological properties. Secondly, this new compound, along with other isolated metabolites (compounds 2-6), demonstrated antialgal and antibacterial activities []. This finding contributes to the ongoing search for novel bioactive compounds with potential therapeutic applications.
Q2: What are the biological activities of the isolated this compound and other metabolites from Zanthoxylum rhetsa?
A2: Research indicates that the newly identified this compound (compound 1) and other isolated alkaloids (compounds 2-4) from Zanthoxylum rhetsa exhibit antialgal and antibacterial properties []. Interestingly, while all tested metabolites displayed antialgal activity, only compound 6 lacked antibacterial activity. Additionally, both compound 6 and its derivative, compound 5 (obtained by reducing compound 4), exhibited antifungal activity []. These findings highlight the potential of these compounds as lead structures for developing new antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

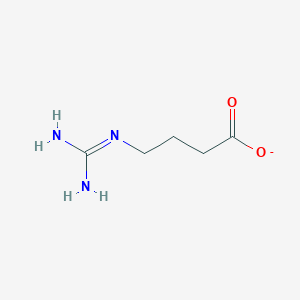
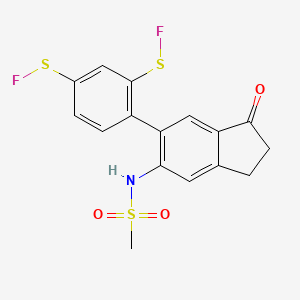

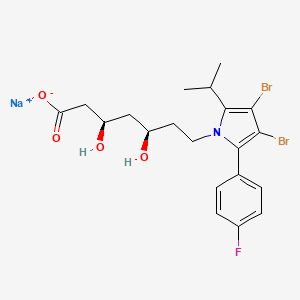
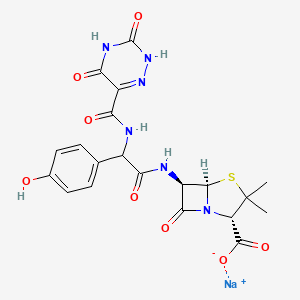
![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)
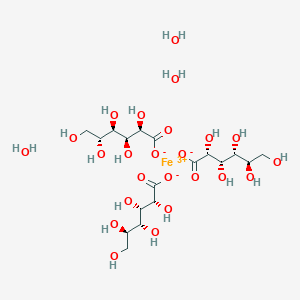
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1262084.png)
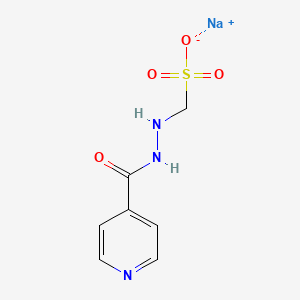

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)
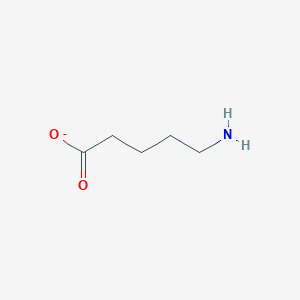
![(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1262093.png)
